N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide typically involves the condensation of furan-2-carboxylic acid with an appropriate amine derivative under controlled conditions. One common method involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DMT/NMM/TsO− (dimethylaminopyridine/N-methylmorpholine/p-toluenesulfonic acid) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction efficiency and yield. Microwave reactors can significantly reduce reaction times and improve product purity by providing uniform heating and precise control over reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the carbonyl group can yield corresponding alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles such as halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, alcohol derivatives, and various substituted benzofuran compounds .
Scientific Research Applications
Chemistry
In chemistry, N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine
In biology and medicine, this compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains. It is also being investigated for its anticancer properties, as it can induce apoptosis in cancer cells .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also employed in the production of fluorescent probes for biological imaging .
Mechanism of Action
The mechanism of action of N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets N-{4-[(furan-2-ylcarbonyl)amino]-2-methylphenyl}-1-benzofuran-2-carboxamide apart is its dual presence of furan and benzofuran rings, which confer unique chemical reactivity and biological activity. This duality allows it to participate in a wider range of chemical reactions and exhibit diverse biological effects compared to other similar compounds.
Properties
Molecular Formula |
C21H16N2O4 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
N-[4-(furan-2-carbonylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H16N2O4/c1-13-11-15(22-20(24)18-7-4-10-26-18)8-9-16(13)23-21(25)19-12-14-5-2-3-6-17(14)27-19/h2-12H,1H3,(H,22,24)(H,23,25) |
InChI Key |
YKZBPWZMAGFFHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)NC(=O)C3=CC4=CC=CC=C4O3 |
Origin of Product |
United States |
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